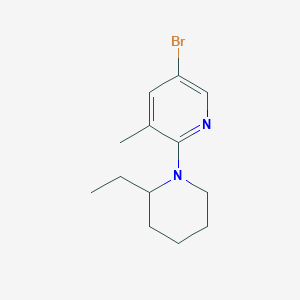
5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Descripción general
Descripción
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C13H19BrN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of a pyridine ring. The 2nd carbon of the ring is attached to a piperidine ring, which is further substituted with an ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Radiosensitizing Agent in Cancer Treatment
5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine, also known as 5-bromodeoxyuridine (BrdUrd), has been explored as a radiosensitizing agent in the treatment of cancer, particularly gliomas. BrdUrd demonstrates linear pharmacokinetics, making it a potential candidate for optimization in clinical settings. A study revealed the pharmacological evaluations of BrdUrd, highlighting the drug's potential as a radiosensitizer when delivered through intravenous infusion (Russo et al., 1984).
Study of Cell Kinetics in Malignancies
5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine (BrdUrd) is utilized in the study of cell kinetics in various malignancies. The compound is incorporated into the DNA of proliferating cells, enabling researchers to measure cell kinetics parameters like the BrdUrd-labeling index and DNA synthesis time. The method, which involves in vivo BrdUrd infusion coupled with flow cytometry, offers a reliable way to study kinetic properties in clinical trials, particularly for planning radio- and/or chemotherapy (Riccardi et al., 1988).
Examination of Cell Kinetics in Aberrant Crypts
Researchers have used 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine (BrdUrd) to study the cell kinetics of aberrant crypts (ACF) in the human colon, which are considered early events in colon cancer development. By administering BrdUrd prior to surgery and analyzing it through immunohistochemical methods, researchers observed increased proliferative activity in ACF, providing insights into the early stages of colon cancer development (Roncucci et al., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-3-12-6-4-5-7-16(12)13-10(2)8-11(14)9-15-13/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFXKAONTZEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230066 | |
| Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
CAS RN |
1220017-15-1 | |
| Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
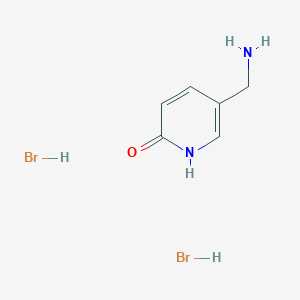
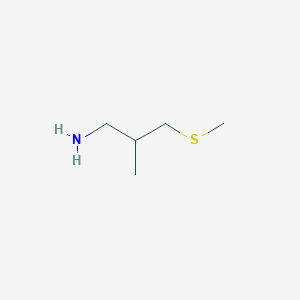

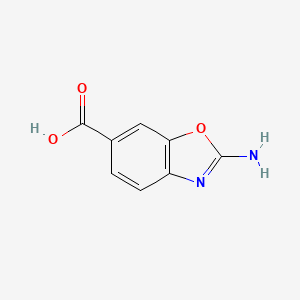
![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)

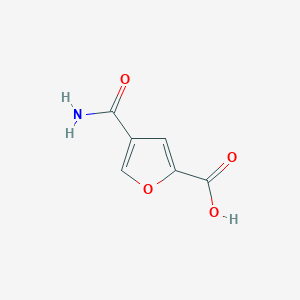
![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)
![[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1525088.png)
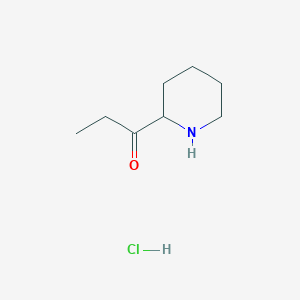
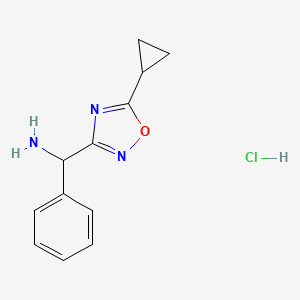
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)